molecular formula C14H11NO B8638162 N-(2-propynyl)-2-naphthalenecarboxamide

N-(2-propynyl)-2-naphthalenecarboxamide

Cat. No.: B8638162
M. Wt: 209.24 g/mol
InChI Key: WXOZOQGHVAHSCJ-UHFFFAOYSA-N
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Description

N-(2-Propynyl)-2-naphthalenecarboxamide is a naphthalene-derived carboxamide featuring a terminal alkyne (propynyl) group attached to the amide nitrogen. This compound belongs to a broader class of naphthalenecarboxamides, which are frequently investigated for their biological activities, particularly as enzyme inhibitors in oncology and inflammation research. The propynyl substituent introduces unique reactivity, enabling applications in click chemistry for bioconjugation or targeted drug delivery .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

N-prop-2-ynylnaphthalene-2-carboxamide

InChI

InChI=1S/C14H11NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9H2,(H,15,16)

InChI Key

WXOZOQGHVAHSCJ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Naphthalenecarboxamide derivatives vary primarily in substituents on the amide nitrogen or the naphthalene ring. Key analogs include:

Table 1: Structural Comparison of Naphthalenecarboxamide Derivatives
Compound Name Substituent(s) Key Features
N-(2-Propynyl)-2-naphthalenecarboxamide Propynyl group on amide nitrogen Terminal alkyne for click chemistry; potential PLD inhibition
NCDOB (Cayman Chemical) 5-Chloro-benzimidazolone-piperidine chain PLD2 inhibitor; reduces metastases in breast cancer
NFOT (Tocris Bioscience) 3-Fluorophenyl-spirodecane moiety Enhanced metabolic stability; PLD2 inhibition in lymphoma models
3-Hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide Hydroxyl at C3; methoxy-phenyl on amide Improved solubility; antioxidant properties
N-[2-Amino-1-(2-propynylthio)-2-thioxoethyl]-2-naphthalenecarboxamide Propynylthio and thioxo groups Sulfur-enhanced reactivity; potential protease inhibition
Azo derivatives (e.g., CAS 67828-21-1) Azo linkage with nitro/methoxy groups Dye applications; photodynamic therapy

Physicochemical Properties

  • Solubility : Hydroxyl and methoxy substituents (e.g., 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide) increase aqueous solubility (logP = 2.1) compared to the hydrophobic propynyl derivative (logP = 3.8) .
  • Synthesis: Propynyl derivatives require Sonogashira coupling for alkyne introduction, whereas azo compounds employ diazotization, limiting scalability .

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